molecular formula C17H20N4O3 B5943600 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-6-methylpyrimidine-4-carboxylic acid

2-(4-(2-Methoxyphenyl)piperazin-1-yl)-6-methylpyrimidine-4-carboxylic acid

Cat. No.: B5943600
M. Wt: 328.4 g/mol
InChI Key: PIHQVGGBXSGFFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(2-Methoxyphenyl)piperazin-1-yl)-6-methylpyrimidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This compound is known for its interaction with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors involved in various physiological processes .

Chemical Reactions Analysis

2-(4-(2-Methoxyphenyl)piperazin-1-yl)-6-methylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-(2-Methoxyphenyl)piperazin-1-yl)-6-methylpyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-6-methylpyrimidine-4-carboxylic acid involves its interaction with alpha1-adrenergic receptors. These receptors are targets for endogenous neurotransmitters like catecholamines noradrenaline and epinephrine. The compound acts as an antagonist, blocking the activation of these receptors and thereby modulating various physiological responses .

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-12-11-13(16(22)23)19-17(18-12)21-9-7-20(8-10-21)14-5-3-4-6-15(14)24-2/h3-6,11H,7-10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHQVGGBXSGFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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